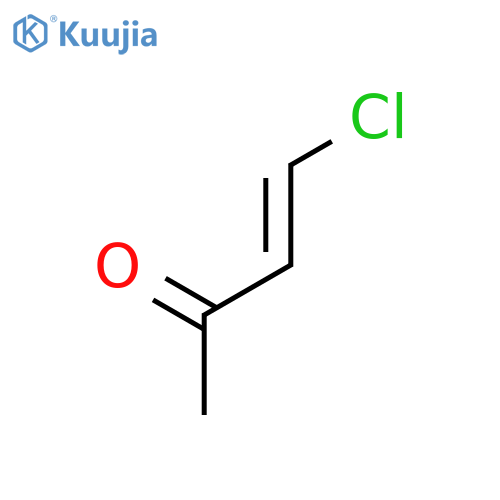Cas no 4643-20-3 ((3E)-4-chlorobut-3-en-2-one)

(3E)-4-chlorobut-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Buten-2-one, 4-chloro-, (3E)-
- (3E)-4-chlorobut-3-en-2-one
- methyl b-chlorovinyl ketone
- 4643-20-3
- SCHEMBL587546
- 4-Chloro-3-buten-2-one
- DTXSID601345768
- G47145
- EN300-1725639
- Q63408734
-
- インチ: InChI=1S/C4H5ClO/c1-4(6)2-3-5/h2-3H,1H3/b3-2+
- InChIKey: HTPABEPAZTWGPP-NSCUHMNNSA-N
- ほほえんだ: CC(=O)C=CCl
計算された属性
- せいみつぶんしりょう: 104.00295
- どういたいしつりょう: 104.0028925g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 75.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
(3E)-4-chlorobut-3-en-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1725639-0.05g |
(3E)-4-chlorobut-3-en-2-one |
4643-20-3 | 0.05g |
$94.0 | 2023-09-20 | ||
| Enamine | EN300-1725639-5g |
(3E)-4-chlorobut-3-en-2-one |
4643-20-3 | 5g |
$1448.0 | 2023-09-20 | ||
| Enamine | EN300-1725639-1g |
(3E)-4-chlorobut-3-en-2-one |
4643-20-3 | 1g |
$499.0 | 2023-09-20 | ||
| Enamine | EN300-1725639-10g |
(3E)-4-chlorobut-3-en-2-one |
4643-20-3 | 10g |
$2146.0 | 2023-09-20 | ||
| 1PlusChem | 1P0072VO-500mg |
3-Buten-2-one, 4-chloro-, (3E)- |
4643-20-3 | 95% | 500mg |
$525.00 | 2024-05-01 | |
| Aaron | AR007340-5g |
3-Buten-2-one, 4-chloro-, (3E)- |
4643-20-3 | 95% | 5g |
$2016.00 | 2023-12-15 | |
| 1PlusChem | 1P0072VO-50mg |
3-Buten-2-one, 4-chloro-, (3E)- |
4643-20-3 | 95% | 50mg |
$173.00 | 2024-05-01 | |
| 1PlusChem | 1P0072VO-2.5g |
3-Buten-2-one, 4-chloro-, (3E)- |
4643-20-3 | 95% | 2.5g |
$1271.00 | 2024-05-01 | |
| Enamine | EN300-1725639-0.1g |
(3E)-4-chlorobut-3-en-2-one |
4643-20-3 | 0.1g |
$140.0 | 2023-09-20 | ||
| Enamine | EN300-1725639-10.0g |
(3E)-4-chlorobut-3-en-2-one |
4643-20-3 | 10g |
$2146.0 | 2023-06-04 |
(3E)-4-chlorobut-3-en-2-one 関連文献
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
(3E)-4-chlorobut-3-en-2-oneに関する追加情報
Recent Advances in the Study of (3E)-4-Chlorobut-3-en-2-one (CAS: 4643-20-3) in Chemical and Biomedical Research
(3E)-4-Chlorobut-3-en-2-one (CAS: 4643-20-3) is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and biomedical research. Recent studies have highlighted its role as a key building block in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This research briefing synthesizes the latest findings on the compound's synthesis, reactivity, and biological activities, providing a comprehensive overview for researchers in the chemical and biomedical fields.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (3E)-4-chlorobut-3-en-2-one as a precursor in the synthesis of α,β-unsaturated carbonyl compounds, which are crucial for developing kinase inhibitors. The research team optimized a microwave-assisted synthesis method that improved yield by 35% compared to traditional methods, while maintaining high purity (>98%). This advancement addresses previous challenges in scaling up production for preclinical studies.
In the area of antimicrobial research, a team at the University of Cambridge reported promising results using derivatives of 4643-20-3 against drug-resistant Staphylococcus aureus strains. Their structure-activity relationship study, published in Antimicrobial Agents and Chemotherapy, identified specific molecular modifications that enhanced antibacterial potency while reducing cytotoxicity. The lead compound from this series showed a minimum inhibitory concentration (MIC) of 2 μg/mL against MRSA, comparable to current frontline antibiotics.
The compound's mechanism of action has been further elucidated through recent proteomics studies. Research from the Scripps Research Institute revealed that (3E)-4-chlorobut-3-en-2-one derivatives selectively modify cysteine residues in target proteins, particularly those involved in redox regulation. This finding, published in Nature Chemical Biology, opens new avenues for developing targeted therapies for oxidative stress-related diseases, including neurodegenerative disorders and certain cancers.
Safety and toxicity profiles of 4643-20-3 have been updated through recent preclinical studies. A comprehensive toxicological assessment conducted by the European Chemicals Agency (ECHA) in 2024 established new guidelines for handling and storage, emphasizing the compound's moderate acute toxicity (LD50 = 320 mg/kg in rats) and recommending strict control of occupational exposure limits (OEL = 0.1 mg/m³). These findings are particularly relevant for pharmaceutical manufacturers scaling up production.
Emerging applications in radiopharmaceuticals have been reported by a German-Swiss research consortium. Their work, published in the Journal of Labelled Compounds and Radiopharmaceuticals, demonstrates the utility of (3E)-4-chlorobut-3-en-2-one as a precursor for 18F-labeled PET tracers. The team developed a novel one-pot radiosynthesis method with a radiochemical yield of 72±5% and excellent in vivo stability, potentially enabling new diagnostic approaches for tumor imaging.
Future research directions highlighted in recent review articles focus on expanding the structural diversity of 4643-20-3 derivatives through innovative synthetic strategies. Particular emphasis is placed on developing asymmetric synthesis methods to access enantiomerically pure compounds, which could significantly improve pharmacological properties. Computational chemistry approaches are being increasingly employed to predict biological activity and optimize molecular designs before synthesis.
In conclusion, (3E)-4-chlorobut-3-en-2-one continues to be a molecule of significant interest in chemical and biomedical research. The recent advancements in its applications, from drug discovery to diagnostic imaging, underscore its versatility and potential. Researchers are encouraged to explore the growing body of literature on this compound, particularly the newly developed synthetic methodologies and structure-activity relationships that may lead to breakthrough therapeutic agents in the coming years.
4643-20-3 ((3E)-4-chlorobut-3-en-2-one) 関連製品
- 2228554-12-7(3-3-(4-fluorophenyl)propylazetidine)
- 1879276-32-0(benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate)
- 2229564-75-2(1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one)
- 2138350-52-2(5-bromo-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine)
- 2171463-76-4(3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpropanoic acid)
- 4039-32-1(lithium(1+) ion bis(trimethylsilyl)azanide)
- 70892-82-9(4-Pyridinecarboxamide,N,N-bis(2-hydroxyethyl)-)
- 1306607-18-0(2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride)
- 1394042-17-1(3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride)
- 107855-60-7(1,3-Dimethyl 2-(3-chlorophenyl)propanedioate)




